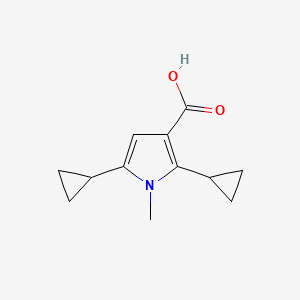
2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a unique structure that includes cyclopropyl groups attached to a pyrrole ring
Méthodes De Préparation
The synthesis of 2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid typically involves the reaction of cyclopropyl-containing precursors with pyrrole derivatives. One common method includes the use of cyclopropyl ketones and pyrrole-3-carboxylic acid under specific reaction conditions, such as the presence of a base and a suitable solvent . Industrial production methods may involve optimized reaction conditions to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid can be compared with other pyrrole derivatives, such as:
2,5-dimethyl-1H-pyrrole-3-carboxylic acid: This compound has similar structural features but lacks the cyclopropyl groups, which may result in different chemical and biological properties.
1H-pyrrole-3-carboxylic acid: A simpler pyrrole derivative that serves as a precursor for more complex compounds.
The uniqueness of this compound lies in its cyclopropyl groups, which can impart distinct steric and electronic effects, influencing its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2,5-dicyclopropyl-1-methylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-13-10(7-2-3-7)6-9(12(14)15)11(13)8-4-5-8/h6-8H,2-5H2,1H3,(H,14,15) |
Clé InChI |
JUHXVUTWJPDXGE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=C1C2CC2)C(=O)O)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


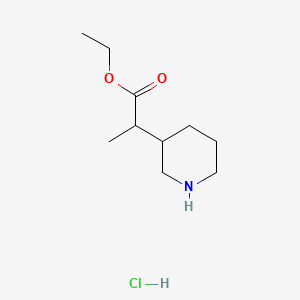

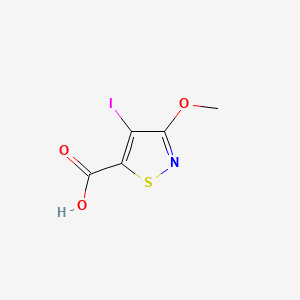
![rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13457360.png)
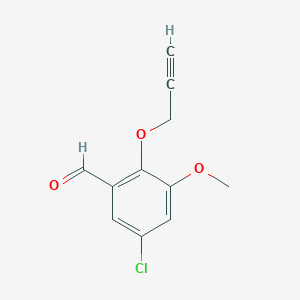
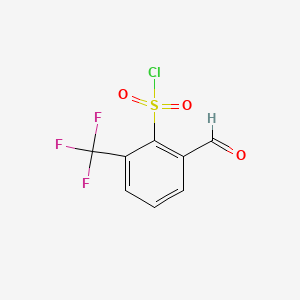

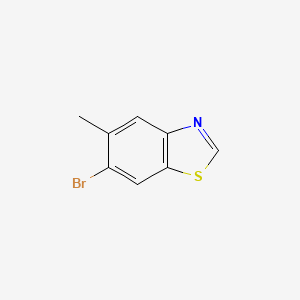
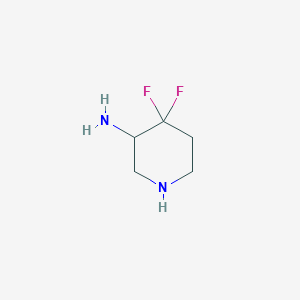
![(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13457404.png)
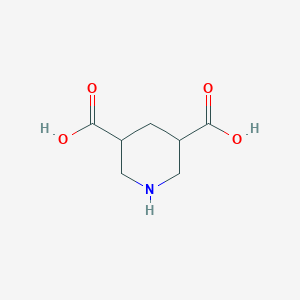
![1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one](/img/structure/B13457411.png)
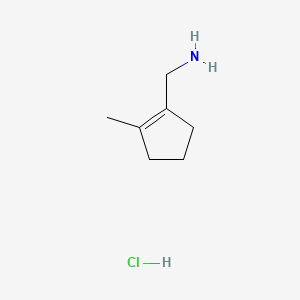
![2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13457417.png)
